1-Chloro-2-methyl-4-(trifluoromethoxy)benzene

Description

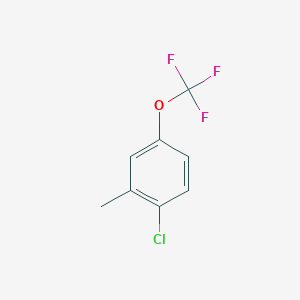

1-Chloro-2-methyl-4-(trifluoromethoxy)benzene (CAS: 1799-97-9; synonyms include 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride and NSC58419) is a halogenated aromatic compound characterized by a chloro (-Cl) group at position 1, a methyl (-CH₃) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 4 . The trifluoromethoxy substituent is electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a unique electronic profile that influences its reactivity and applications in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula |

C8H6ClF3O |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H6ClF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |

InChI Key |

LNSKNXCMOWBYPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-methylbenzene with trifluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 1-chloro-2-carboxy-4-(trifluoromethoxy)benzene .

Scientific Research Applications

1-Chloro-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Molecular Formula : C₇H₃BrClF₃O

- Molecular Weight : 275.45 g/mol

- Key Differences :

- Substitutes the methyl group in the target compound with bromine (Br) at position 2.

- Bromine’s higher atomic radius and polarizability enhance susceptibility to nucleophilic substitution compared to methyl .

- Applications: Intermediate in Suzuki-Miyaura couplings due to Br’s reactivity in cross-coupling reactions .

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0)

- Molecular Formula: C₇H₃ClF₃NO₃

- Molecular Weight : 259.55 g/mol

- Key Differences: Replaces methyl with a nitro (-NO₂) group at position 2. Nitro’s strong electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity but favoring reduction reactions . Applications: Precursor for dyes and explosives.

Positional Isomerism and Steric Effects

1-Bromo-4-(trifluoromethoxy)benzene

- Key Differences: Lacks methyl and chloro substituents; bromine is at position 1. Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene) proceed efficiently (69–93% yields), highlighting the meta/para-directing effect of -OCF₃ .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)

Functional Group Reactivity

4-(Trifluoromethoxy)benzyl Chloride (CAS: 65796-00-1)

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 210.58 g/mol

- Key Differences :

1-(Bromomethyl)-2-(trifluoromethoxy)benzene

Comparative Data Table

Key Research Findings

- Electronic Effects : The trifluoromethoxy group (-OCF₃) in all compounds strongly deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Methyl and nitro substituents further modulate reactivity .

- Steric Hindrance : The methyl group in this compound reduces reaction rates in Pd-catalyzed arylations compared to bromo analogs .

- Synthetic Utility : Bromo and benzyl chloride derivatives exhibit broader applicability in cross-coupling and alkylation, respectively, than the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.